molecular formula C15H9Cl5O3 B15014028 (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate

(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate

Cat. No.: B15014028
M. Wt: 414.5 g/mol
InChI Key: PAEYOUNGFHUDSL-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of multiple chlorine atoms attached to aromatic rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of (3,4-Dichlorophenyl)methanol with 2-(2,4,5-trichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or chlorinated benzoquinones.

    Reduction: Conversion to (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)ethanol.

    Substitution: Introduction of various functional groups such as methoxy, hydroxyl, or amino groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Material Science: It is studied for its potential use in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine:

    Pharmacology: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agriculture: It is investigated for its herbicidal and pesticidal properties, aiming to develop more effective and environmentally friendly agrochemicals.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex organic molecules.

    Environmental Science: Studies focus on its degradation pathways and environmental impact, aiming to develop methods for its safe disposal and remediation.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in herbicidal applications, the compound may inhibit key enzymes involved in plant growth, leading to the death of the target plants.

Comparison with Similar Compounds

    (2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features but fewer chlorine atoms.

    (4-Chlorophenyl)methyl 2-(2,4-dichlorophenoxy)acetate: Another phenoxyacetic acid derivative with a different substitution pattern on the aromatic rings.

Uniqueness: The unique combination of chlorine atoms in (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its higher chlorine content can enhance its reactivity and binding affinity, leading to improved efficacy in its intended applications.

Properties

Molecular Formula

C15H9Cl5O3

Molecular Weight

414.5 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C15H9Cl5O3/c16-9-2-1-8(3-10(9)17)6-23-15(21)7-22-14-5-12(19)11(18)4-13(14)20/h1-5H,6-7H2

InChI Key

PAEYOUNGFHUDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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